methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride
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Overview
Description
methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2 and a molecular weight of 190.63 g/mol. This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride typically involves the reaction of 1-methylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is not well-documented. as a pyrazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways and result in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-pyrazol-3-yl)acetate
- Ethyl 2-(1-methylpyrazol-3-yl)acetate
- Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate
Uniqueness
methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
methyl 2-(1-methylpyrazol-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-9-4-3-6(8-9)5-7(10)11-2;/h3-4H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPZBDGEHQCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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